![molecular formula C14H13N3O5S B2897687 5-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one CAS No. 2034427-97-7](/img/structure/B2897687.png)
5-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several heterocyclic rings, including an isoxazole ring and a benzoxazole ring. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in cycloaddition reactions, as mentioned above .Scientific Research Applications
Antimicrobial and Antiproliferative Activity
A series of novel sulfonamide isoxazolo[5,4-b]pyridines were synthesized to explore their antimicrobial and antiproliferative activities. Selected compounds from this series exhibited significant antimicrobial activity against Pseudomonas aeruginosa and Escherichia coli. Additionally, two compounds demonstrated a 50% inhibition of proliferation of the breast carcinoma cell line MCF7, indicating their potential in cancer research (Poręba et al., 2015).
Synthesis and Reactivity
Research into the synthesis and reactivity of isoxazoles bearing electron-withdrawing groups has led to the development of methods for preparing derivatives of 5-thioalkylisoxazoles. These methods offer a selective and synthetically useful entry into thioalkyl derivatives, highlighting the versatility of these heterocyclic systems in synthetic organic chemistry (Balasubramaniam et al., 1990).
Antitumor Evaluation
Isoxazolo[5,4-b]pyridines and related annulated compounds were synthesized and evaluated for their antitumor potential. The efficient regioselective synthesis of these compounds opens up new avenues for the development of novel antitumor agents (Hamama et al., 2012).
Antioxidant Activity
The synthesis of polycyclic-fused isoxazolopyridines and spirooxindoles under ultrasonic irradiation was explored for their antioxidant activity. This research demonstrates the potential of these compounds in oxidative stress-related diseases (Pelit, 2017).
Structural and Reactivity Insights
A comprehensive study on the chemical, structural, and reactivity aspects of various heterocycles, including isoxazoles and benzisoxazoles, was conducted. This research provides valuable insights into the applications of these heterocycles in organic synthesis and medicinal chemistry (Ram et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-(6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-ylsulfonyl)-3-methyl-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S/c1-16-11-6-10(2-3-13(11)21-14(16)18)23(19,20)17-5-4-12-9(8-17)7-15-22-12/h2-3,6-7H,4-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXLVVZYZRJCMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCC4=C(C3)C=NO4)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


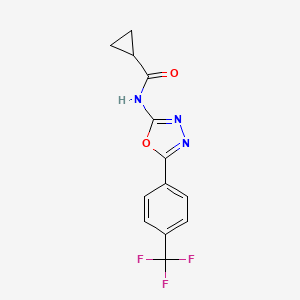
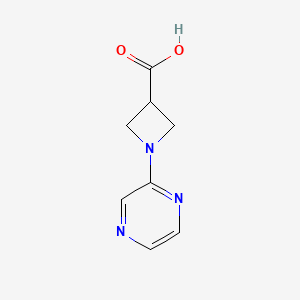
![Benzyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2897609.png)
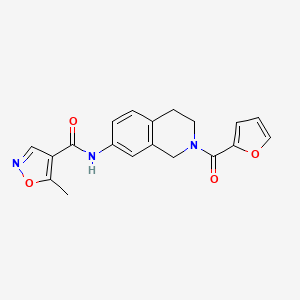

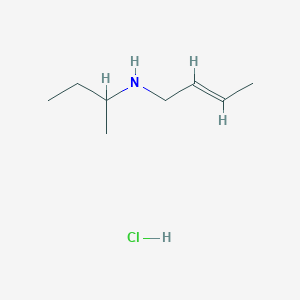
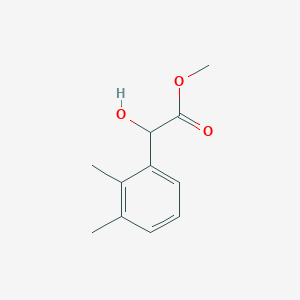
![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2897617.png)
![1,7,9-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2897619.png)
![2-ethyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide](/img/structure/B2897620.png)
![3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid](/img/structure/B2897621.png)
![4,7,8-Trimethyl-2,6-bis(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2897625.png)
